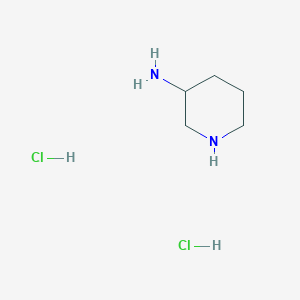

3-Aminopiperidine dihydrochloride

描述

3-Aminopiperidine dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2 and a molecular weight of 173.08 g/mol . It is an off-white to beige powder that is sparingly soluble in methanol and slightly soluble in water . This compound is primarily used as a reactant in various chemical syntheses, including the N-arylation of heterocyclic diamines and the synthesis of substituted quinolones with reduced phototoxic risk .

准备方法

Synthetic Routes and Reaction Conditions: 3-Aminopiperidine dihydrochloride can be synthesized through the reduction of 3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride as a reducing agent . The reaction is typically carried out in a solvent such as tetrahydrofuran at temperatures between 45°C and 70°C . The resulting 3-aminopiperidine is then reacted with hydrochloric acid to form the dihydrochloride salt with high enantiomeric purity .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process often starts with the preparation of 3-aminopiperidin-2-one hydrochloride from methyl-2,5-diaminopentanoate dihydrochloride or 2,5-diaminopentanoic acid hydrochloride .

化学反应分析

Types of Reactions: 3-Aminopiperidine dihydrochloride undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form 3-aminopiperidine.

Substitution: It can participate in N-arylation reactions with heterocyclic diamines.

Common Reagents and Conditions:

Lithium Aluminum Hydride: Used for the reduction of 3-aminopiperidin-2-one hydrochloride.

Hydrochloric Acid: Used to form the dihydrochloride salt from 3-aminopiperidine.

Major Products:

3-Aminopiperidine: Formed through reduction reactions.

N-Arylated Heterocyclic Diamines: Formed through substitution reactions.

科学研究应用

Synthesis of 3-Aminopiperidine Dihydrochloride

The preparation of this compound involves several synthetic routes that yield this chiral amine in high purity and yield. Notably, methods include:

- Asymmetric Synthesis : The use of immobilized ω-transaminases for the amination of prochiral precursors has been reported, allowing for the efficient production of (R)-3-aminopiperidine with high enantiomeric excess .

- Resolution Techniques : Recent studies have demonstrated successful resolution of racemic 3-aminopiperidine using optically active cyclic phosphoric acids, achieving yields exceeding 99% with high enantiomeric purity .

Pharmaceutical Applications

This compound serves as a crucial building block in the synthesis of various pharmacologically active compounds:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibitors : It is a key intermediate in the synthesis of DPP-IV inhibitors like alogliptin and linagliptin, which are used to treat type 2 diabetes .

- Psychotropic Drugs : Compounds derived from 3-APD have been explored for their potential in treating psychiatric disorders, including depression and schizophrenia .

- Obesity Treatments : Research indicates that derivatives of 3-aminopiperidine are being investigated for their roles in managing obesity and related metabolic disorders .

Case Studies

-

Alogliptin Synthesis :

- A method for synthesizing alogliptin, an antidiabetic drug, involves the use of (R)-3-aminopiperidine as an essential intermediate. The synthesis pathway includes the resolution of racemic mixtures to isolate the active enantiomer, demonstrating the compound's significance in pharmaceutical formulations .

- Peptide Analogues :

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Diabetes Treatment | DPP-IV inhibitors (e.g., alogliptin) | Critical intermediate for synthesis |

| Psychiatric Medications | Antidepressants and antipsychotics | Potential therapeutic effects |

| Obesity Management | Metabolic disorder treatments | Investigated for efficacy in weight management |

| Peptide Synthesis | Development of peptide analogues | Selective inhibition properties demonstrated |

作用机制

The mechanism of action of 3-aminopiperidine dihydrochloride involves its role as a reactant in various chemical reactions. It acts as a nucleophile in substitution reactions and as a reducing agent in reduction reactions. The compound’s molecular targets and pathways are primarily related to its interactions with other chemical species during these reactions .

相似化合物的比较

(S)-(+)-3-Aminopiperidine Dihydrochloride: A chiral isomer with similar chemical properties.

3-Aminoazepane: Another cyclic amine with similar reactivity but a different ring size.

Uniqueness: 3-Aminopiperidine dihydrochloride is unique due to its specific reactivity and applications in the synthesis of pharmaceutical intermediates and fine chemicals. Its ability to participate in N-arylation reactions and its use in the production of substituted quinolones with reduced phototoxic risk distinguish it from other similar compounds .

生物活性

3-Aminopiperidine dihydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the presence of an amino group at the 3-position. Its chemical formula is , and it is typically encountered as a dihydrochloride salt for enhanced solubility and stability in aqueous environments.

Research indicates that 3-aminopiperidine derivatives exhibit various mechanisms of action, primarily through interactions with specific biological targets. Notably, these compounds have been studied for their role in modulating neurotransmitter systems and inhibiting enzyme activities.

- Neurotransmitter Modulation : Some studies suggest that 3-aminopiperidine derivatives can influence the dopaminergic and serotonergic systems, potentially impacting mood and cognitive functions.

- Enzyme Inhibition : The compound has been shown to inhibit cysteine proteases like IdeS and SpeB, which are involved in bacterial virulence and immune evasion. This inhibition suggests potential applications in antimicrobial therapies.

Biological Activity Data Table

| Activity | Target | IC50 (µM) | Reference |

|---|---|---|---|

| PPARγ Agonism | PPARγ | 2.43 | |

| IdeS Inhibition | IdeS | Not specified | |

| SpeB Inhibition | SpeB | Not specified |

Case Study 1: PPARγ Activation

A study evaluated the agonistic activity of various piperine derivatives, including 3-aminopiperidine derivatives, on PPARγ (Peroxisome Proliferator-Activated Receptor gamma). The findings indicated that certain derivatives could activate PPARγ significantly more than traditional agonists like rosiglitazone, with an IC50 value of 2.43 µM for one derivative, suggesting a promising avenue for diabetes and metabolic disorder treatments .

Case Study 2: Antimicrobial Potential

In another investigation, peptide analogues incorporating 3-aminopiperidine demonstrated selective inhibition against IdeS, a cysteine protease from Streptococcus pyogenes. This inhibition was linked to structural modifications that enhanced binding affinity, indicating that such derivatives could be developed into novel antimicrobial agents targeting bacterial infections .

Research Findings

Recent research emphasizes the versatility of this compound in drug development:

- Antidiabetic Applications : The activation of PPARγ suggests potential use in managing insulin sensitivity and lipid metabolism disorders.

- Antimicrobial Development : The ability to inhibit key bacterial enzymes positions this compound as a candidate for new antibiotics, particularly against resistant strains.

属性

IUPAC Name |

piperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c6-5-2-1-3-7-4-5;;/h5,7H,1-4,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPNYXIOFZLNKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583504 | |

| Record name | Piperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138060-07-8 | |

| Record name | Piperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | piperidin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the chirality of 3-aminopiperidine in pharmaceutical applications?

A1: 3-Aminopiperidine exists as two enantiomers, (R)- and (S)-3-aminopiperidine. In pharmaceutical applications, the chirality of 3-aminopiperidine is crucial as different enantiomers often exhibit distinct pharmacological activities, potencies, and even toxicities. For instance, (R)-3-aminopiperidine dihydrochloride is commonly used as a chiral building block in the synthesis of various drugs, including Linagliptin [, ] and Trelagliptin [], both of which are dipeptidyl peptidase-4 (DPP-4) inhibitors used for treating type 2 diabetes. The specific enantiomeric form is crucial for the desired pharmacological effect.

Q2: What are the common synthetic routes to obtain enantiomerically pure (R)-3-aminopiperidine dihydrochloride?

A2: Several methods have been developed for the preparation of (R)-3-aminopiperidine dihydrochloride. One approach involves chiral separation of the racemic mixture followed by Boc protection, aminolysis, Hofmann rearrangement, and deprotection to yield the desired enantiomer []. Another method utilizes N-Boc-3-piperidone as a starting material, followed by condensation with enantiomerically pure (S)-tert-butanesulfinyl amide, low-temperature reduction, recrystallization, and deprotection to obtain (R)-3-aminopiperidine dihydrochloride []. A recent study describes a one-step catalytic hydrogenolysis of a specific precursor (compound III in the reference) using a palladium carbon catalyst and ammonium formate as a reducing agent to yield (R)-3-aminopiperidine [].

Q3: How can the enantiomeric purity of 3-aminopiperidine be determined?

A3: A robust chiral high-performance liquid chromatography (chiral HPLC) method with precolumn derivatization has been developed for the estimation of the (S)-enantiomer in (R)-3-aminopiperidine dihydrochloride. This method involves derivatization with para-toluene sulfonyl chloride (PTSC) to enhance detection and utilizes a chiralpak AD-H column with a simple mobile phase for enantiomeric separation [].

Q4: Beyond its role as a pharmaceutical intermediate, what other applications does 3-aminopiperidine dihydrochloride have?

A4: Recent research has explored the use of this compound in material science. It has been successfully incorporated into the fabrication of heterocyclic dication Dion-Jacobson perovskite materials for blue light-emitting diodes (PeLEDs) []. The incorporation of this compound was found to improve the emission spectral stability of the PeLEDs by retarding halide segregation and chloride loss.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。